REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8].OS(O)(=O)=O.[CH3:22]O>>[OH:1][CH2:2][CH2:3][NH:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([O:9][CH3:22])=[O:8]
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Name
|
|
Quantity
|
5.14 g
|
Type
|
reactant
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Smiles
|
OCCNC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 2.5 h
|
Duration
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2.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×150 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |